molecular formula C4H5N3 B14360571 4-Azidobuta-1,2-diene CAS No. 91686-87-2

4-Azidobuta-1,2-diene

Cat. No.: B14360571
CAS No.: 91686-87-2
M. Wt: 95.10 g/mol
InChI Key: MXEMMQMHLIOURU-UHFFFAOYSA-N
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Description

4-Azidobuta-1,2-diene is an organic compound characterized by the presence of an azide group (-N₃) attached to a butadiene framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Azidobuta-1,2-diene typically involves the reaction of butadiene with azide sources under controlled conditions. One common method is the reaction of butadiene with sodium azide in the presence of a suitable catalyst. The reaction conditions often require careful control of temperature and pressure to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions, using continuous flow reactors, and employing purification techniques such as distillation or chromatography to isolate the compound.

Chemical Reactions Analysis

Types of Reactions

4-Azidobuta-1,2-diene undergoes various types of chemical reactions, including:

    Substitution Reactions: The azide group can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Cycloaddition Reactions: The compound can participate in cycloaddition reactions, forming cyclic structures.

    Oxidation and Reduction Reactions: The azide group can be reduced to an amine, or the diene can be oxidized to form different products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or alcohols.

    Cycloaddition Reactions: Reagents such as dienophiles or other reactive species are used.

    Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various azide derivatives, while cycloaddition reactions can produce cyclic compounds.

Scientific Research Applications

4-Azidobuta-1,2-diene has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential use in drug development and delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Azidobuta-1,2-diene involves its reactivity with various chemical species. The azide group is highly reactive and can undergo nucleophilic substitution or participate in cycloaddition reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

    1,3-Butadiene: A simple diene with similar reactivity but lacking the azide group.

    4-Chlorobuta-1,2-diene: A compound with a chlorine substituent instead of an azide group.

    4-Bromobuta-1,2-diene: Similar to 4-Chlorobuta-1,2-diene but with a bromine substituent.

Uniqueness

4-Azidobuta-1,2-diene is unique due to the presence of the azide group, which imparts distinct reactivity and potential applications compared to other butadiene derivatives. The azide group allows for specific reactions such as click chemistry, which are not possible with other substituents.

Properties

InChI

InChI=1S/C4H5N3/c1-2-3-4-6-7-5/h3H,1,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXEMMQMHLIOURU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C=CCN=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50631484
Record name 4-Azidobuta-1,2-diene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50631484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

95.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91686-87-2
Record name 4-Azidobuta-1,2-diene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50631484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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